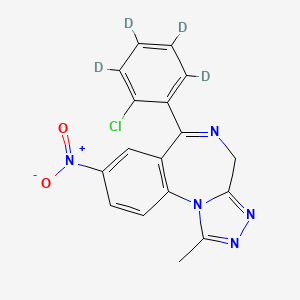

Clonazolam-d4

Description

Fundamental Principles of Deuterium (B1214612) Isotope Effects in Molecular Systems

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). libretexts.org This effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. gmu.eduscispace.com

Primary and Secondary Kinetic Isotope Effects (KIE)

The kinetic isotope effect is categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken in the rate-determining step of a reaction. libretexts.orgdifferencebetween.com

Primary Kinetic Isotope Effect (PKIE): This occurs when the bond to the isotopically labeled atom is cleaved during the rate-limiting step. libretexts.orgpediaa.com The replacement of hydrogen with deuterium at the site of bond cleavage typically leads to a significant decrease in the reaction rate. wikipedia.org This is often expressed as the ratio of the rate constants (kH/kD), which is usually greater than 1 for a primary KIE. gmu.edu

Secondary Kinetic Isotope Effect (SKIE): This is observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orgdifferencebetween.com SKIEs are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). wikipedia.orggmu.edu These effects are attributed to changes in hybridization and vibrational modes at the transition state. gmu.edu

Influence of Deuteration on Chemical Bond Stability

The greater mass of deuterium compared to hydrogen results in a lower vibrational frequency for a C-D bond compared to a C-H bond. musechem.com This lower frequency translates to a lower zero-point energy, meaning the C-D bond is stronger and more stable. scispace.com This enhanced stability is the fundamental reason why reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. nih.gov This principle is not only crucial for understanding reaction mechanisms but is also exploited in drug development to enhance the metabolic stability of pharmaceuticals. musechem.comnih.gov

Strategic Applications of Deuterated Analogs in Analytical and Mechanistic Investigations

The predictable physicochemical differences between deuterated and non-deuterated compounds make them invaluable tools in a variety of scientific investigations.

Elucidation of Reaction Mechanisms: By selectively labeling different positions in a molecule with deuterium, chemists can determine which bonds are broken during the rate-limiting step of a reaction, providing critical insights into the reaction pathway. thalesnano.com

Metabolism Studies: Deuterium-labeled compounds are widely used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. clearsynth.com By tracking the deuterated analog, researchers can identify metabolites and understand how a drug is processed in the body. nih.gov

Internal Standards in Mass Spectrometry: This is one of the most common and critical applications of deuterated compounds. musechem.comthalesnano.com In quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a known amount of a deuterated analog is added to a sample as an internal standard. clearsynth.com Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. clearsynth.comlcms.cz Its different mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer, leading to highly accurate and precise quantification. musechem.comclearsynth.com

Overview of Deuterated Benzodiazepines in Contemporary Research Landscapes

Deuterated benzodiazepines are frequently synthesized for use as internal standards in forensic and clinical toxicology. cerilliant.comchromatographyonline.com The analysis of benzodiazepines in biological samples is a common requirement in contexts such as urine drug testing and post-mortem investigations. cerilliant.com The use of a corresponding deuterated internal standard for each benzodiazepine (B76468) analyte is considered the gold standard for quantitative analysis, ensuring the highest level of accuracy and reliability. chromatographyonline.com Clonazolam-d4 is a prime example of such a standard, developed to facilitate the accurate measurement of its non-deuterated counterpart, clonazolam. cerilliant.comcaymanchem.com

Clonazolam-d4: A Specific Case Study

Clonazolam is a potent triazolobenzodiazepine that has emerged as a designer drug. wikipedia.orgwho.int Due to its high potency and potential for abuse, forensic laboratories require reliable methods for its detection and quantification in biological matrices. who.intnih.gov Clonazolam-d4 serves as an essential analytical reference material for this purpose. cerilliant.comcaymanchem.com

Chemical and Physical Properties of Clonazolam-d4

| Property | Value |

| Formal Name | 6-(2-chlorophenyl-3,4,5,6-d4)-1-methyl-8-nitro-4H-benzo[f] clearsynth.comlibretexts.orgcaymanchem.comtriazolo[4,3-a] clearsynth.comcaymanchem.comdiazepine |

| Molecular Formula | C₁₇H₈D₄ClN₅O₂ |

| Formula Weight | 357.8 g/mol |

| Purity | ≥99% (deuterated forms d₁-d₄) |

| Formulation | Crystalline solid or solution in acetonitrile (B52724) |

Data sourced from multiple references. caymanchem.comsigmaaldrich.com

The deuterium atoms in Clonazolam-d4 are located on the 2-chlorophenyl ring. caymanchem.com This specific placement ensures that the label is retained during metabolic processes that might alter other parts of the molecule. Its primary and intended application is as an internal standard for the quantification of clonazolam by GC- or LC-MS. cerilliant.comcaymanchem.com By adding a precise amount of Clonazolam-d4 to a sample suspected of containing clonazolam, analysts can accurately determine the concentration of the parent drug, compensating for any loss during sample processing or fluctuations in instrument performance. clearsynth.com

Structure

3D Structure

Properties

Molecular Formula |

C17H12ClN5O2 |

|---|---|

Molecular Weight |

357.8 g/mol |

IUPAC Name |

6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

InChI |

InChI=1S/C17H12ClN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D |

InChI Key |

XJRGLCAWBRZUFC-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)[N+](=O)[O-])C)Cl)[2H])[2H] |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation in Benzodiazepine Scaffolds

Regioselective Deuteration Techniques for Complex Organic Molecules

The precise placement of deuterium (B1214612) atoms within a molecule, known as regioselective deuteration, is essential for the accurate function of deuterated standards and for detailed mechanistic investigations. For complex organic molecules, including the fused heterocyclic systems characteristic of benzodiazepines, several sophisticated synthetic strategies are utilized to achieve this precision:

Transition Metal-Catalyzed C-H Activation/Deuteration: This advanced approach employs transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium, Palladium, Iron, Silver) to selectively activate and subsequently deuterate specific carbon-hydrogen (C-H) bonds snnu.edu.cnchemrxiv.orgul.iersc.orghbni.ac.inacs.orgnih.gov. The regioselectivity in these reactions is often governed by:

Directing Groups: Functional groups present in the molecule can coordinate with the metal catalyst, guiding the deuteration to adjacent positions, such as ortho-positions on aromatic rings snnu.edu.cnchemrxiv.orgrsc.orgchemrxiv.org.

Steric and Electronic Factors: The inherent molecular architecture and the electronic distribution within the substrate can naturally favor deuteration at specific sites that are more sterically accessible or electronically activated chemrxiv.orgrsc.orgchemrxiv.org. For instance, certain catalytic systems exhibit preferences for para and meta positions over ortho positions in aromatic systems, or target specific sites within heterocycles chemrxiv.orgrsc.orgchemrxiv.org.

Deuterium Sources: Common sources for the deuterium atom include deuterium gas (D₂), heavy water (D₂O), or deuterated organic solvents such as DMSO-d₆ or CD₃OD snnu.edu.cnchemrxiv.orgrsc.orgnih.govresearchgate.netresolvemass.ca.

Hydrogen-Deuterium (H/D) Exchange Reactions: These methods involve the substitution of existing hydrogen atoms with deuterium.

Acid/Base Catalysis: Deuterated acids (e.g., trifluoroacetic acid-d) or bases in deuterated solvents (e.g., D₂O, CD₃OD) can catalyze the exchange of labile protons or even aromatic C-H bonds, particularly when the C-H bonds exhibit enhanced acidity rsc.orgresearchgate.netresolvemass.ca.

Thermal or Photochemical Exchange: While less commonly used for precise regioselective labeling in complex pharmaceuticals compared to catalytic methods, these techniques can be applied in specific synthetic contexts acs.org.

Deuterated Building Blocks: An alternative strategy involves synthesizing the target molecule using pre-deuterated precursor molecules or building blocks. This method offers high control over the deuterium placement but typically requires a more extensive and multi-step synthetic pathway google.com.

The selection of the most appropriate deuteration technique for a benzodiazepine (B76468) scaffold like Clonazolam depends on the specific molecular structure, the desired location of deuterium labeling, and the compatibility with other functional groups present in the molecule.

Isotopic Enrichment and Purity Assessment in Deuterated Products

The quality and reliability of a deuterated compound, such as Clonazolam-d4, are critically dependent on rigorous analytical assessment of both its chemical purity and its isotopic enrichment. These parameters are vital for ensuring its suitability as an analytical standard or for its intended research applications rsc.orgbvsalud.org.

Isotopic Enrichment: This metric quantifies the proportion of molecules within a sample that contain the specified number of deuterium atoms. For Clonazolam-d4, this involves determining the percentage of molecules that have been substituted with four deuterium atoms.

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HR-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for accurately quantifying isotopic enrichment rsc.orgbvsalud.orgrsc.orgnih.gov. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its associated isotopologues, the percentage of the target deuterated species (e.g., the M+4 ion for a tetradeuterated compound) can be precisely determined. For Clonazolam-d4, this would involve identifying and quantifying the peak corresponding to the tetradeuterated molecular ion relative to other isotopologues.

¹H NMR: The disappearance or significant reduction of signals corresponding to the hydrogen atoms that have been replaced by deuterium serves as direct evidence of successful labeling.

²H NMR: Direct detection of deuterium signals provides unambiguous confirmation of its presence and location within the molecular structure rsc.orgresearchgate.netnih.gov.

¹³C NMR: Isotopic shifts observed in ¹³C NMR spectra can offer further insight into the proximity of deuterium atoms to specific carbon nuclei, aiding in the assignment of labeled positions researchgate.net.

Chemical Purity: This assessment evaluates the presence of any non-deuterated starting materials, synthetic by-products, or other chemical impurities in the sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard analytical technique used to determine chemical purity by separating the target compound from impurities based on their differential interactions with the chromatographic stationary and mobile phases pharmaffiliates.comrsc.orgrsc.org.

LC-MS/GC-MS: These hyphenated techniques not only confirm isotopic enrichment but also assist in the identification and quantification of chemical impurities by providing both separation and mass spectral data.

For certified reference materials and internal standards, high isotopic enrichment (typically exceeding 98-99%) and high chemical purity (often above 99%) are essential requirements to ensure the accuracy and reliability of analytical measurements rsc.orgbvsalud.orgrsc.org.

Data Tables

Table 1: Common Analytical Techniques for Isotopic Purity Assessment

| Analytical Technique | Primary Use | Information Provided | Typical Application for Clonazolam-d4 | Reference(s) |

| Mass Spectrometry (MS) (e.g., LC-MS, HR-MS, GC-MS) | Quantifying Isotopic Enrichment, Identifying Impurities | Mass-to-charge ratio (m/z) of molecular ions and isotopologues; detection of chemical impurities. | Determination of the percentage of tetradeuterated Clonazolam (M+4 species); identification of non-deuterated (M+0) or partially deuterated (M+1, M+2, M+3) species. | rsc.orgbvsalud.orgrsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ²H NMR, ¹³C NMR) | Confirming Structural Integrity, Site-Specific Deuteration | ¹H NMR: Absence/reduction of signals at deuterated positions. ²H NMR: Direct detection of deuterium signals. ¹³C NMR: Isotopic shifts near deuterated sites. | Confirmation of deuterium placement at specific positions within the Clonazolam structure; verification of the absence of proton signals at labeled sites. | rsc.orgresearchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Determining Chemical Purity | Separation of compounds based on polarity and interaction with stationary phase. | Assessment of the absence of synthetic by-products, residual starting materials, or degradation products. | pharmaffiliates.comrsc.orgrsc.org |

Table 2: Common Regioselective Deuteration Strategies Applicable to Heterocycles

| Strategy | Deuterium Source | Key Mechanism/Catalyst | Selectivity Driver | Applicability to Benzodiazepines | Reference(s) |

| Transition Metal-Catalyzed C-H Activation | D₂, D₂O, deuterated solvents | Ir, Rh, Ru, Pd, Fe, Ag catalysts | Directing groups, steric/electronic effects | Potential for site-specific labeling on aromatic rings or specific C-H bonds within the benzodiazepine core. | snnu.edu.cnchemrxiv.orgul.iersc.orgnih.govchemrxiv.org |

| Hydrogen-Deuterium (H/D) Exchange | D₂O, deuterated acids/solvents | Acid/base catalysis, thermal/photochemical | Acidity of C-H bonds, labile protons | Useful for labile hydrogens or activated aromatic positions. | rsc.orgresearchgate.netresolvemass.ca |

| Deuterated Building Blocks | N/A (pre-synthesized deuterated precursors) | N/A | Pre-defined labeling pattern in starting materials | High control over labeling position, but requires multi-step synthesis. | google.com |

Advanced Chromatographic and Mass Spectrometric Characterization of Clonazolam D4

Clonazolam-d4 as an Internal Standard in Quantitative Analytical Assays

The primary application of Clonazolam-d4 in analytical science is its use as an internal standard (IS) for the quantification of clonazolam and other related benzodiazepines in complex biological samples. caymanchem.comcaymanchem.com Its utility is most pronounced when coupled with isotope dilution mass spectrometry.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized as a primary reference method for achieving highly accurate and precise measurements. rsc.orgnih.govresearchgate.net The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (e.g., Clonazolam-d4) to a sample containing the native, unlabeled analyte (e.g., clonazolam). researchgate.netnist.gov This labeled compound, often called an isotopic spike or internal standard, is chemically identical to the analyte but has a different mass due to the isotopic substitution. nih.gov

Because the labeled standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. researchgate.net Any sample loss or variation during these steps affects both the analyte and the standard proportionally. nist.gov The mass spectrometer distinguishes between the two compounds based on their mass-to-charge (m/z) ratio. azolifesciences.com Quantification is then based on the measured ratio of the signal from the native analyte to that of the isotopic standard. nih.gov This ratio remains constant despite variations in sample recovery or instrument response, thereby correcting for potential errors and significantly improving the accuracy, precision, and robustness of the analysis. rsc.orgnist.gov

Developing and validating analytical methods that use deuterated analogs like Clonazolam-d4, especially for complex biological matrices such as urine, blood, and oral fluid, requires a rigorous and systematic approach to ensure reliability and compliance with regulatory guidelines. lcms.czintertek.com

Method development begins with optimizing sample preparation to efficiently extract the analyte and internal standard from the matrix while minimizing interferences. htslabs.com This is followed by the optimization of chromatographic and mass spectrometric conditions. A key aspect of method validation is demonstrating specificity, which includes ensuring that the deuterated internal standard does not interfere with the quantification of other analytes. For instance, some studies have noted that while Clonazepam-d4 (a related compound) can generate a slight contribution to the primary multiple reaction monitoring (MRM) transition of lorazepam, baseline chromatographic separation can eliminate this interference.

Validation protocols assess several key parameters:

Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration. For pain panel drugs analyzed with deuterated standards, linearity with a regression coefficient (R²) >0.99 has been demonstrated. htslabs.com

Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the repeatability. For methods analyzing benzodiazepines in blood, bias and precision results for quality controls are typically required to be within ±15%. uakron.edu In some cases for specific compounds like clonazolam, this acceptance criterion has been extended to ±20%. uakron.edu

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to that of a sample where the analyte was added post-extraction. Efficient recovery, averaging 91%, has been reported for benzodiazepine (B76468) panels using deuterated standards.

Matrix Effects: This refers to the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix. The use of a co-eluting, stable isotope-labeled internal standard like Clonazolam-d4 is the most effective way to compensate for these effects, as the standard experiences the same signal modification as the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS is the technique of choice for the analysis of benzodiazepines in forensic and clinical toxicology due to its high sensitivity, specificity, and accuracy. htslabs.combrjac.com.br

UHPLC-MS/MS is a widely adopted platform for the quantitative analysis of traditional and designer benzodiazepines. lcms.cz The use of UHPLC systems with columns packed with sub-2 µm particles allows for rapid and highly efficient separations. lcms.cz For benzodiazepine panels that include clonazolam and its deuterated standard, total run times can be as short as four minutes without compromising the resolution required for accurate quantification. lcms.cz

The chromatographic separation is typically achieved on reversed-phase columns, such as C18, using a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid. lcms.czbrjac.com.br

| Parameter | Condition | Reference |

|---|---|---|

| System | ACQUITY UPLC / Xevo TQ-S | lcms.cz |

| Column | ACQUITY UPLC BEH C₁₈, 1.7 µm, 2.1 x 50 mm | lcms.cz |

| Mobile Phase A | 0.1% Formic acid in water | lcms.cz |

| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) | lcms.cz |

| Flow Rate | 0.6 mL/min | lcms.cz |

| Total Run Time | 4.0 minutes | lcms.cz |

Following separation, the tandem mass spectrometer (MS/MS) provides high specificity and sensitivity through MRM analysis. In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is monitored in the third quadrupole. The use of Clonazolam-d4 as an internal standard requires defining unique precursor-to-product ion transitions for both the analyte and the standard. hubspotusercontent-na1.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification of compounds by providing a highly accurate mass measurement, often to within 5 parts per million (ppm). bioanalysis-zone.comlongdom.org This level of mass accuracy allows for the determination of a unique elemental formula, distinguishing the analyte from other compounds with the same nominal mass. bioanalysis-zone.comresearchgate.net HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, can measure the mass-to-charge ratio (m/z) to several decimal places. longdom.orgresearchgate.net This capability is critical in forensic toxicology for identifying novel psychoactive substances like clonazolam, where reference standards may not be readily available. semanticscholar.org

Q-TOF mass spectrometry is a hybrid technique that combines the advantages of a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. nih.govresearchgate.net The quadrupole can be used to select a specific precursor ion (like a standard MS/MS instrument) or to allow all ions to pass through. These ions are then fragmented in a collision cell, and the resulting product ions are analyzed by the TOF mass analyzer. semanticscholar.orgslideshare.net

The key benefits of Q-TOF in the context of characterizing Clonazolam-d4 and its unlabeled analog include:

High Mass Accuracy: The TOF analyzer provides excellent mass accuracy for both precursor and fragment ions, enabling confident confirmation of elemental composition. semanticscholar.orgnih.gov

High Resolution: Q-TOF instruments can resolve ions with very similar m/z ratios, which is crucial for separating analyte signals from matrix interferences in complex samples. nih.gov

Full Scan Sensitivity: The instrument collects full-scan MS and MS/MS data, allowing for both targeted analysis and retrospective screening of data for other compounds without needing to re-run the sample. nih.govsemanticscholar.org

In studies characterizing designer benzodiazepines, LC-Q-TOF-MS has been successfully used to identify clonazolam and its metabolites. semanticscholar.orgresearcher.life The combination of chromatographic retention time, accurate mass measurement of the protonated molecule ([M+H]+), and the fragmentation pattern provides a high degree of confidence in the identification. For Clonazolam-d4, the expected protonated molecule would have an m/z of approximately 358.0, which can be precisely measured and distinguished from the unlabeled compound's m/z of ~354.1. caymanchem.com

| Compound | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (Da) |

|---|---|---|---|

| Clonazolam | C₁₇H₁₂ClN₅O₂ | 353.06795 | 354.07523 |

| Clonazolam-d4 | C₁₇H₈D₄ClN₅O₂ | 357.09306 | 358.10034 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Ion Analysis

Orbitrap Mass Spectrometry

High-resolution mass spectrometry (HRMS), particularly with Orbitrap technology, is a powerful tool for the analysis of complex samples in forensic and clinical toxicology. researchgate.net While specific Orbitrap data for Clonazolam-d4 is not extensively published, the analysis of designer benzodiazepines, including Clonazolam, using LC-HRMS with instruments like the Q Exactive Orbitrap has been demonstrated. nih.gov

In such analyses, a full scan approach is typically used for screening, allowing for the detection of a wide range of compounds. nih.gov The high resolving power and mass accuracy of the Orbitrap analyzer enable the determination of the elemental composition of precursor and product ions, providing a high degree of confidence in compound identification. For Clonazolam-d4, the expected accurate mass of the protonated molecule [M+H]⁺ would be calculated based on its molecular formula, C₁₇H₈D₄ClN₅O₂.

Subsequent targeted analysis using parallel reaction monitoring (PRM) can be employed for confirmation. nih.gov In PRM, the precursor ion of Clonazolam-d4 would be selected in the quadrupole, fragmented, and the resulting product ions analyzed in the Orbitrap. This provides high-resolution and high-mass-accuracy product ion spectra, which are invaluable for structural elucidation and confident identification. Given the structure of Clonazolam-d4, characteristic fragment ions would be expected to show a mass shift of +4 Da compared to the non-deuterated Clonazolam if the deuterium (B1214612) atoms are located on a part of the molecule that is retained in the fragment.

Targeted and Non-Targeted Screening Approaches for Deuterated Compounds

Targeted Screening: In a targeted screening approach, the analytical method is specifically designed to detect a predefined list of compounds. For the analysis of Clonazolam, a targeted method would include the specific mass transitions for both Clonazolam and its internal standard, Clonazolam-d4. The use of deuterated internal standards is crucial for accurate quantification, as they co-elute with the analyte of interest and experience similar matrix effects. chromatographyonline.com Several LC-MS/MS methods have been developed for the targeted screening of a panel of benzodiazepines, including Clonazolam, where a deuterated analog is used for internal standardization. mdpi.comuakron.edu

Non-Targeted Screening (NTS): NTS aims to identify any and all compounds present in a sample without a preconceived list of targets. jhu.edu This is particularly useful for identifying novel psychoactive substances or unexpected metabolites. In an NTS workflow using LC-HRMS, all detected ions are recorded. The data can then be retrospectively analyzed for the presence of specific compounds, such as Clonazolam. While Clonazolam-d4 would not typically be the primary target in a non-targeted screening of an unknown sample, its presence would be noted if it were used as an internal standard during the analysis. The characteristic isotopic pattern and accurate mass of Clonazolam-d4 would facilitate its identification in complex datasets.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is a widely used technique in forensic toxicology for the analysis of benzodiazepines. nih.gov However, many benzodiazepines, including Clonazolam, may require derivatization to improve their thermal stability and chromatographic properties. caymanchem.com

Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Patterns of Deuterated Benzodiazepines

Electron Ionization (EI): EI is a hard ionization technique that produces extensive fragmentation, resulting in a characteristic mass spectrum that can be used for library matching. The EI mass spectrum of non-deuterated Clonazolam shows a molecular ion peak at m/z 353 and several characteristic fragment ions. swgdrug.org

For Clonazolam-d4, the molecular ion would be expected at m/z 357. The fragmentation pattern would be similar to that of Clonazolam, but the m/z values of fragments containing the deuterated phenyl ring would be shifted by +4 mass units. For instance, fragments retaining the chlorophenyl moiety would exhibit this mass shift. The interpretation of the EI mass spectrum of Clonazolam-d4 would rely on comparing it to the spectrum of the non-deuterated standard and predicting the mass shifts of key fragments.

Chemical Ionization (CI): CI is a softer ionization technique that typically produces a more abundant protonated molecule [M+H]⁺ and less fragmentation than EI. This can be advantageous for determining the molecular weight of a compound. Negative chemical ionization (NCI) is particularly sensitive for electronegative compounds like benzodiazepines. cngb.org For Clonazolam-d4, NCI would be expected to produce a strong signal for the molecular anion [M]⁻ at m/z 357 or other characteristic adduct ions, providing clear molecular weight information. The fragmentation in CI is generally less extensive, but any fragments produced would follow the same mass shift principles as in EI.

Below is a table of the expected major ions in the EI mass spectrum of Clonazolam-d4, inferred from the known spectrum of Clonazolam.

| Ion Description | Expected m/z for Clonazolam | Expected m/z for Clonazolam-d4 |

| Molecular Ion [M]⁺ | 353 | 357 |

| Fragment 1 | 324 | 328 |

| Fragment 2 | 278 | 282 |

| Fragment 3 | 249 | 253 |

| Fragment 4 | 137 | 141 |

| This data is inferred based on the fragmentation of Clonazolam and the expected mass shift from deuterium labeling. |

Derivatization Strategies for Enhanced Volatility and Chromatographic Performance

To improve the gas chromatographic performance of benzodiazepines, derivatization is often employed to block polar functional groups, thereby increasing volatility and reducing peak tailing. nih.gov Common derivatization techniques for benzodiazepines include silylation and alkylation.

Silylation: This is a widely used technique where active hydrogens in hydroxyl or amine groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. While Clonazolam itself does not have a free hydroxyl or primary/secondary amine group that is readily silylated, its metabolites may undergo this reaction. For related deuterated benzodiazepines like Clonazepam-d4, derivatization with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) produces derivatives with excellent chromatographic properties and characteristic mass spectra. researchgate.net

Alkylation: Alkylation reactions, such as methylation, can also be used. For instance, the derivatization of clonazepam and its deuterated analog with methyl iodide has been studied. researchgate.net The resulting derivatives show distinct mass spectral fragmentation patterns.

The choice of derivatization reagent will influence the retention time and the fragmentation pattern of Clonazolam-d4 in GC-MS analysis. The mass of the derivative will be increased by the mass of the derivatizing group, and this must be accounted for in the interpretation of the mass spectrum.

Comprehensive Sample Preparation Strategies for Deuterated Benzodiazepine Analysis

The goal of sample preparation is to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances prior to analysis. chromatographyonline.com For the analysis of benzodiazepines in biological samples, solid-phase extraction is a commonly used and effective technique.

Solid Phase Extraction (SPE) Protocols

Solid-phase extraction offers several advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation. chromatographyonline.com A variety of SPE sorbents can be used for the extraction of benzodiazepines, such as reversed-phase (e.g., C8, C18) and mixed-mode (e.g., cation exchange and reversed-phase) materials.

A general SPE protocol for the extraction of benzodiazepines from a biological matrix like urine or plasma, where Clonazolam-d4 would be added as an internal standard, typically involves the following steps:

| Step | Description |

| 1. Sample Pre-treatment | The biological sample (e.g., 1 mL of urine) is often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites. The sample is then typically buffered to an appropriate pH. Clonazolam-d4 internal standard is added at this stage. |

| 2. Column Conditioning | The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent. |

| 3. Sample Loading | The pre-treated sample is passed through the SPE cartridge. The analytes, including Clonazolam and Clonazolam-d4, are retained on the sorbent. |

| 4. Washing | The cartridge is washed with a series of solvents (e.g., water, weak organic solvent) to remove interfering compounds. |

| 5. Elution | The analytes of interest are eluted from the cartridge with a suitable organic solvent or solvent mixture (e.g., methanol, acetonitrile, or a mixture with a basic modifier like ammonium (B1175870) hydroxide). |

| 6. Evaporation and Reconstitution | The eluate is evaporated to dryness and then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS). |

The specific conditions for each step, such as the choice of sorbent, wash solvents, and elution solvents, need to be optimized for the specific benzodiazepines being analyzed. The use of a deuterated internal standard like Clonazolam-d4 from the beginning of the extraction process helps to correct for any analyte loss during these steps, leading to more accurate and precise quantitative results.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a foundational sample preparation technique in analytical toxicology for isolating analytes like Clonazolam from complex biological matrices such as blood, urine, and plasma. nih.govnih.gov The principle of LLE is based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For benzodiazepines, including Clonazolam and its deuterated internal standard Clonazolam-d4, the primary goal of LLE is to efficiently transfer the target analytes from the biological sample into a clean organic phase, leaving behind endogenous interferences like proteins, salts, and lipids. nih.gov

The efficiency of the extraction is highly dependent on the physicochemical properties of the analyte and the selection of the extraction solvent. elementlabsolutions.com Key parameters that are optimized include the choice of organic solvent, the pH of the aqueous sample, and the solvent-to-sample volume ratio. Common extraction solvents for benzodiazepines include ethyl acetate, 1-chlorobutane, butyl acetate, and various mixtures thereof. nih.gov The pH of the sample is a critical factor; adjusting the pH can convert the analyte into its non-ionized form, which is more soluble in organic solvents, thereby maximizing the partition coefficient and improving extraction recovery. elementlabsolutions.com

In recent years, several variations of the traditional LLE method have been developed to reduce solvent consumption, improve efficiency, and increase sample throughput. These microextraction techniques are particularly valuable in modern bioanalysis. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent (e.g., dichloromethane, chloroform) and a disperser solvent (e.g., methanol, ethanol) into the aqueous sample. nih.govresearchgate.netbrieflands.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid analyte transfer. brieflands.com After centrifugation, the sedimented organic phase is collected for analysis. DLLME is noted for its speed and minimal use of organic solvents. nih.gov

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME): This method uses ultrasonic waves to enhance the dispersion of the extraction solvent, further accelerating the extraction process. For example, a method using chloroform (B151607) as the extractant and methanol as the disperser has been successfully applied to extract various benzodiazepines from plasma samples. researchgate.net

Subzero-Temperature LLE: This novel approach utilizes the phenomenon where a hydrophilic solvent like acetonitrile separates from an aqueous phase when cooled to subzero temperatures (e.g., -20°C). nih.gov This allows for the extraction of benzodiazepines with subsequent direct injection of the acetonitrile phase into the chromatograph, minimizing interference from co-extracted components. nih.gov

The selection of a specific LLE technique and its parameters is crucial for developing a robust and sensitive method for the quantification of Clonazolam, where Clonazolam-d4 serves as the internal standard to correct for any variability during the sample preparation process. uakron.edu

Table 1: Comparison of LLE Techniques for Benzodiazepine Analysis

| Technique | Extraction Solvent | Disperser Solvent | Matrix | Key Findings | Reference |

|---|---|---|---|---|---|

| LLE | Ethyl Acetate, 1-Chlorobutane, Butyl Acetate | N/A | General Biological | Standard technique based on analyte solubility in immiscible solvents. | nih.gov |

| LLE-LTP | Acetonitrile (0.5 mL) | N/A | Human Urine | Rapid extraction; 200 samples processed in under 2 hours with recoveries of 72.4% to 100.4%. | nih.gov |

| DLLME | Dichloromethane | Ethanol | Human Urine | High recoveries (>90.65%) with a short extraction time (3 min). | nih.gov |

| DLLME | Chloroform | Methanol | Water, Pharmaceutical Preparations | Optimized method for Clonazepam analysis; absorbance measured at 307 nm. | brieflands.com |

| UA-LLE | Ethyl Acetate (150 µL) | N/A | Urine | Extraction completed in 5.5 min with recoveries of 73.8%–85.5%. | nih.gov |

| Subzero-Temperature LLE | Acetonitrile | N/A | Serum | Repeated extractions result in almost 100% recovery; provides a clean extract. | nih.gov |

Enzymatic Hydrolysis for Conjugated Metabolite Release

In human metabolism, benzodiazepines like Clonazolam are often converted into more water-soluble forms to facilitate their excretion. This process, known as glucuronidation, involves the enzymatic attachment of a glucuronic acid moiety to the drug or its phase I metabolites. nih.govresearchgate.net The resulting glucuronide conjugates are often not detectable by standard immunoassay screening or may not be amenable to certain chromatographic analyses. Therefore, a hydrolysis step is essential to cleave the conjugate and release the free parent drug or metabolite for accurate detection and quantification. nih.gov While chemical hydrolysis can be used, enzymatic hydrolysis is preferred as it is more specific and employs milder conditions, preventing the degradation of thermolabile benzodiazepines. researchgate.net

The most common method for this purpose is the use of β-glucuronidase enzymes. nih.gov These enzymes are sourced from various organisms, including mollusks (Helix pomatia), bovine liver, and bacteria (Escherichia coli). nih.govresearchgate.net More recently, recombinant β-glucuronidases have gained popularity due to their high efficiency, purity, and ability to perform rapid hydrolysis at room temperature. nih.gov

The effectiveness of enzymatic hydrolysis depends on several critical parameters that must be carefully optimized:

Enzyme Source and Concentration: Different enzymes exhibit varying efficiencies for different drug conjugates. nih.gov For instance, a study systematically examining conditions for benzodiazepine conjugates found optimal recovery with 5000 units of Helix pomatia β-glucuronidase. nih.gov Recombinant enzymes have demonstrated excellent hydrolysis efficiency in very short incubation times (5-15 minutes). nih.govphenomenex.com

pH: Enzymes have an optimal pH range for activity. For benzodiazepine glucuronides, hydrolysis is typically carried out in a buffered solution at a pH of approximately 4.5 to 5.2. nih.govresearchgate.net

Temperature and Incubation Time: The reaction rate is influenced by temperature. Traditional methods using enzymes from sources like Helix pomatia often require elevated temperatures (e.g., 56°C) and longer incubation times (2 hours to overnight). nih.govresearchgate.net In contrast, some modern recombinant enzymes can achieve complete hydrolysis at room temperature in as little as 15 minutes, significantly streamlining the workflow in high-throughput laboratories. phenomenex.com

For the analysis of Clonazolam, where Clonazolam-d4 is used as an internal standard, the hydrolysis step is applied to the urine sample before extraction. This ensures that any conjugated Clonazolam is converted to its free form, allowing for the accurate quantification of total Clonazolam exposure. The deuterated standard, assuming it does not undergo conjugation, is added prior to this step to monitor the entire sample preparation process.

In Vitro Metabolic Investigations of Clonazolam and Deuterated Analogs

Elucidation of Phase I Biotransformations of Clonazolam

Phase I metabolism typically involves the introduction or unmasking of polar functional groups, often through oxidation, reduction, or hydrolysis. For Clonazolam, several key Phase I pathways have been identified.

Oxidative Reactions: Hydroxylation and Dealkylation Pathways

Oxidative reactions are a major route for the metabolism of many xenobiotics, including benzodiazepines. Hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, is a common Phase I pathway for Clonazolam, leading to the formation of hydroxylated metabolites nih.govsci-hub.seresearchgate.netresearchgate.netspringermedizin.denih.gov. These hydroxyl groups increase the polarity of the molecule, making it more amenable to subsequent Phase II conjugation. While specific dealkylation pathways are not as prominently detailed for Clonazolam in the provided literature compared to other benzodiazepines, it remains a general Phase I metabolic route for this class of compounds sci-hub.senih.gov.

Reductive Reactions: Nitroreduction and Dechlorination Mechanisms

A significant metabolic transformation for nitrobenzodiazepines like Clonazolam is the reduction of the nitro group (-NO2) at the 7-position to an amino group (-NH2) sci-hub.seresearchgate.netresearchgate.netnih.gov. This nitroreduction pathway is a critical step, yielding the 7-amino metabolite, which can then serve as a substrate for further Phase II metabolism, such as acetylation sci-hub.senih.gov. Dechlorination, involving the removal of a chlorine atom, has also been identified as a potential Phase I metabolic pathway for Clonazolam nih.govresearchgate.net.

Characterization of Phase II Biotransformations of Clonazolam

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or acetate. These conjugation reactions further increase hydrophilicity, facilitating excretion and generally leading to inactive compounds.

N-Acetylation

The amino metabolites formed via nitroreduction of Clonazolam can undergo N-acetylation. This process, catalyzed by N-acetyltransferases (NATs), converts the amino group to an acetamido group (-NHCOCH3), forming an acetamido metabolite sci-hub.senih.govupol.cz. For example, 7-aminoclonazolam can be acetylated to form 7-acetaminoclonazolam nih.gov.

Glucuronidation Conjugation

Glucuronidation, mediated by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), is another major Phase II pathway. Hydroxylated metabolites of Clonazolam, or potentially the parent compound itself, can be conjugated with glucuronic acid, forming glucuronide conjugates nih.govresearchgate.netresearchgate.netnih.govupol.cznih.govmhmedical.com. These glucuronides are highly water-soluble and readily excreted.

Application of Deuteration in Metabolic Pathway Elucidation

Deuteration, the substitution of hydrogen atoms with deuterium (B1214612) (an isotope of hydrogen), is a powerful tool in drug metabolism studies. By incorporating deuterium atoms at specific positions on a molecule, such as in Clonazolam-d4, researchers can leverage the kinetic isotope effect (KIE) acs.orgnih.govtandfonline.comjuniperpublishers.com.

The C-D bond is generally stronger and has a lower vibrational frequency than the C-H bond. This difference can lead to a slower rate of bond cleavage during enzymatic reactions, including metabolic transformations, if the deuterated site is involved in the rate-determining step of the reaction acs.orgtandfonline.comjuniperpublishers.com. This phenomenon, known as the primary kinetic isotope effect, can be exploited to:

Identify Metabolic Sites: By observing whether the rate of metabolism is significantly reduced at a deuterated position, researchers can pinpoint the specific site of metabolic attack (e.g., hydroxylation or dealkylation) acs.orgnih.gov.

Differentiate Metabolites: Deuterium labeling can help distinguish between metabolites that might otherwise have similar mass-to-charge ratios or fragmentation patterns when analyzed by mass spectrometry acs.orgtandfonline.com.

Elucidate Enzyme Mechanisms: The extent of the KIE can provide clues about the specific enzymes involved and the mechanism by which they catalyze the reaction acs.org.

Improve Pharmacokinetic Profiling: While not directly related to pathway elucidation, deuteration can stabilize molecules against rapid metabolism, leading to improved pharmacokinetic properties such as increased half-life and bioavailability, which in turn can aid in obtaining sufficient concentrations for detailed metabolic studies acs.orgnih.govtandfonline.comjuniperpublishers.cominformaticsjournals.co.in.

When Clonazolam-d4 is incubated with in vitro systems like human liver microsomes, the deuterium labels act as tracers. Analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), can then detect and quantify the parent compound and its metabolites, differentiating between deuterated and non-deuterated species. This allows for a more precise mapping of metabolic pathways, identifying which transformations occur at or near the deuterated sites and how the deuterium substitution might influence the metabolic rate.

Summary of Identified Metabolic Pathways and Metabolites

The in vitro metabolism of Clonazolam involves several key transformations, primarily occurring in liver microsomes and other cellular fractions. These pathways are crucial for understanding the drug's fate and for developing analytical detection methods.

Table 1: Key Phase I Metabolic Pathways and Identified Metabolites of Clonazolam

| Metabolite Name | Primary Phase I Reaction | Potential Site of Metabolism | Reference(s) |

| 7-aminoclonazolam | Nitroreduction | Nitro group (C7) | nih.govsci-hub.seresearchgate.netresearchgate.netnih.govwho.inttandfonline.com |

| Hydroxyclonazolam | Hydroxylation | Various positions | nih.govresearchgate.netresearchgate.netspringermedizin.detandfonline.com |

| 7-acetaminoclonazolam | N-Acetylation | Amino group (C7) | nih.govwho.inttandfonline.com |

| Dechlorinated metabolites | Dechlorination | Chlorine atom | nih.govresearchgate.net |

Note: While 7-acetaminoclonazolam is a product of Phase II metabolism (N-acetylation of 7-aminoclonazolam), it is often listed alongside Phase I products in comprehensive metabolic profiles.

Table 2: Key Phase II Metabolic Pathways and Identified Metabolites of Clonazolam

| Metabolite Name | Primary Phase II Reaction | Precursor Metabolite(s) | Reference(s) |

| 7-acetaminoclonazolam | N-Acetylation | 7-aminoclonazolam | nih.govwho.inttandfonline.com |

| Glucuronide Conjugates | Glucuronidation | Hydroxyclonazolam, Parent | nih.govresearchgate.netresearchgate.netnih.govupol.cznih.govmhmedical.com |

Compound List:

Clonazolam

Clonazolam-d4 (Deuterated analog)

7-aminoclonazolam

Hydroxyclonazolam

7-acetaminoclonazolam

Tracing Isotopic Fates in Metabolic Cascades

The primary utility of deuterated compounds like Clonazolam-d4 lies in their ability to trace the fate of the molecule through metabolic cascades. By monitoring the presence and fragmentation patterns of the deuterium label in various metabolites, researchers can confirm whether a particular metabolic transformation occurred at a deuterated site or at a non-deuterated site. This allows for precise mapping of metabolic pathways. For instance, if Clonazolam-d4 is metabolized via hydroxylation at a non-deuterated position, the deuterium label will remain intact within the resulting metabolite, distinguishing it from metabolites formed through dealkylation or other reactions that might cleave the C-D bond. Studies involving deuterated compounds like caffeine (B1668208) have demonstrated how isotopic labeling can reveal the specific positions of metabolic attack and the extent to which different pathways are utilized researchgate.netosti.gov. The analysis of mass shifts in LC-MS/MS experiments, often combined with hydrogen/deuterium (H/D) exchange techniques, is fundamental to tracking these isotopic fates plos.orghilarispublisher.comacs.org.

In Vitro Experimental Models for Benzodiazepine (B76468) Metabolism Research

In vitro models are indispensable for studying drug metabolism due to their controlled environment, ability to isolate specific metabolic processes, and the reduced need for animal testing. Various models are employed to investigate the metabolism of benzodiazepines, including Clonazolam-d4.

Pooled Human Liver Microsomes (pHLMs)

Pooled human liver microsomes (pHLMs) are a widely used in vitro system for studying Phase I drug metabolism, primarily mediated by CYP enzymes h-och.chnih.govresearchgate.netnih.gov. Microsomes are derived from liver cells and contain a high concentration of drug-metabolizing enzymes. Using pHLMs allows for the assessment of metabolism across a diverse human population, as they are prepared from a pool of livers from multiple donors. Studies on designer benzodiazepines, including clonazolam itself, have utilized pHLMs to identify Phase I metabolites such as hydroxylated and nitro-reduction products h-och.chnih.govuniklinik-freiburg.deeuropa.eu. The incubation of Clonazolam-d4 with pHLMs would allow for the identification of metabolites and the observation of any isotope effects on the rates of these CYP-mediated reactions.

Human Hepatocellular Carcinoma Cell Lines (e.g., HepG2, HepaRG)

Human hepatocellular carcinoma cell lines, such as HepG2 and HepaRG, serve as alternative in vitro models for studying drug metabolism. While HepG2 cells generally exhibit lower drug-metabolizing enzyme activity compared to primary hepatocytes, HepaRG cells are considered more representative of primary human hepatocytes due to their higher expression of Phase I and Phase II metabolizing enzymes and nuclear receptors jst.go.jpthermofisher.commdpi.commdpi.comnih.gov. HepaRG cells can be differentiated to enhance their metabolic capacity, making them suitable for investigating the metabolism of compounds like Clonazolam-d4. Studies have shown that HepaRG cells can metabolize various drugs, including other benzodiazepines, through pathways like hydroxylation and N-acetylation jst.go.jpthermofisher.commdpi.comnih.govresearchgate.netplos.org. The use of these cell lines can provide insights into cellular uptake and metabolism, complementing findings from microsomal studies.

Relevant Non-Mammalian In Vitro Models for Comparative Metabolism Studies

Non-mammalian in vitro models, such as those derived from zebrafish or insect cells, can offer valuable comparative insights into drug metabolism. Zebrafish, for instance, have been used to study the metabolism of designer benzodiazepines, identifying similar metabolic pathways (e.g., hydroxylation, dealkylation, nitroreduction) as observed in human systems nih.govresearchgate.net. While these models may not perfectly replicate human metabolism, they can help identify conserved metabolic enzymes and pathways, and their use can be cost-effective and efficient for initial screening. The study of Clonazolam-d4 in such models could highlight any conserved metabolic transformations or differences that might inform the interpretation of human metabolism.

Identification and Structural Characterization of Deuterated Metabolites

The identification and structural characterization of metabolites derived from Clonazolam-d4 are typically performed using advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS/MS). High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for determining the elemental composition and fragmentation patterns of metabolites, respectively plos.orgacs.orgh-och.chnih.govnih.gov.

Key Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique separates metabolites based on their chromatographic properties and then analyzes them by mass spectrometry. The mass-to-charge ratio (m/z) of the parent ion and its fragment ions provides structural information. The presence of deuterium in Clonazolam-d4 metabolites will result in a characteristic mass shift (e.g., +4 Da for Clonazolam-d4 compared to its non-deuterated counterpart), which is a primary indicator of deuterium incorporation.

Hydrogen/Deuterium (H/D) Exchange: On-line H/D exchange experiments, performed within the mass spectrometry source or column, can further aid in structural elucidation by identifying exchangeable protons and confirming the location of deuterium atoms within a metabolite plos.orghilarispublisher.comacs.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While LC-MS/MS is often the first line of analysis, NMR spectroscopy can provide definitive structural confirmation, especially for complex metabolites or when precise stereochemistry needs to be determined.

By employing these methods, researchers can identify the specific sites of metabolism on the Clonazolam molecule and determine if the deuterium label has been retained or lost during these transformations. This detailed characterization is essential for understanding the metabolic fate of Clonazolam-d4 and for gaining insights into the enzymatic processes involved.

Compound List:

| Compound Name |

| Clonazolam-d4 |

| Clonazolam |

| Caffeine |

| Flunitrazolam |

| Norflurazepam |

| 4'-Chlorodiazepam (B374661) |

| Diclazepam |

| Delorazepam |

| Lormetazepam |

| Lorazepam |

| Etizolam |

| Flualprazolam |

| Metizolam |

| Nitrazolam |

| Flubromazepam |

| Flubromazolam |

| Nifoxipam |

| Pyrazolam |

| Diazepam |

| Temazepam |

| Oxazepam |

| Nordiazepam |

| 7-aminoclonazepam |

| 8-aminoclonazolam |

| 8-acetamidoclonazolam |

References:

h-och.ch Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines: An update comprising flunitrazolam, norflurazepam, and 4'-chlorodiazepam (Ro5-4864). researchgate.net Deuterium isotope effects on caffeine metabolism. osti.gov METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION. plos.org Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometric (LC/ESI-MS/MS) Study for the Identification and Characterization of In Vivo Metabolites of Cisplatin in Rat Kidney Cancer Tissues: Online Hydrogen/Deuterium (H/D) Exchange Study. nih.gov Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. hilarispublisher.com H/D Exchange Studies in Metabolite Identification. nih.gov Metabolic profiling of clonazolam in human liver microsomes and zebrafish models using liquid chromatography quadrupole Orbitrap mass spectrometry. nih.gov Structural characterization of in vitro metabolites of the new anticancer agent EAPB0503 by liquid chromatography-tandem mass spectrometry. acs.org In electrospray ionization source hydrogen/deuterium exchange LC-MS and LC-MS/MS for characterization of metabolites. uniklinik-freiburg.de Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines - an update comprising adinazolam. researchgate.net Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes. europa.eu New benzodiazepines in Europe – a review. jst.go.jp Comparison of Drug Metabolism and Its Related Hepatotoxic Effects in HepaRG, Cryopreserved Human Hepatocytes, and HepG2 Cell Cultures. thermofisher.com HepaRG Cells and Supplements. mdpi.com The Performance of HepG2 and HepaRG Systems through the Glass of Acetaminophen-Induced Toxicity. mdpi.com A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. plos.org Liver Progenitor Cell Line HepaRG Differentiated in a Bioartificial Liver Effectively Supplies Liver Support to Rats with Acute Liver Failure. nih.gov Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism. researchgate.net In Vitro and In Vivo Models of Drug Metabolism. nih.gov In vitro glucuronidation of designer benzodiazepines by human UDP-glucuronyltransferases. nih.gov Analytical Methods Used for the Detection and Quantification of Benzodiazepines. wikipedia.org Clonazolam - Wikipedia. researchgate.net Benzodiazepine Metabolism: An Analytical Perspective. researchgate.net Characterization of the designer benzodiazepine diclazepam and preliminary data on its metabolism and pharmacokinetics. whiterose.ac.uk Sorption, plant uptake and metabolism of benzodiazepines.

Compound List:

| Compound Name |

| Clonazolam-d4 |

| Clonazolam |

| Caffeine |

| Flunitrazolam |

| Norflurazepam |

| 4'-Chlorodiazepam |

| Diclazepam |

| Delorazepam |

| Lormetazepam |

| Lorazepam |

| Etizolam |

| Flualprazolam |

| Metizolam |

| Nitrazolam |

| Flubromazepam |

| Flubromazolam |

| Nifoxipam |

| Pyrazolam |

| Diazepam |

| Temazepam |

| Oxazepam |

| Nordiazepam |

| 7-aminoclonazepam |

| 8-aminoclonazolam |

| 8-acetamidoclonazolam |

The study of drug metabolism is crucial for understanding a compound's pharmacokinetic profile, efficacy, and potential toxicity. Deuterated analogs, such as Clonazolam-d4, offer unique advantages in these investigations by allowing for the tracing of metabolic pathways and the elucidation of kinetic isotope effects. This article delves into the in vitro metabolic investigations of Clonazolam-d4, focusing on isotopic tracing, metabolic switching, experimental models, and metabolite characterization.

Deuterium labeling of drug molecules, particularly at sites susceptible to metabolic transformation, is a powerful tool in drug metabolism research. The incorporation of deuterium (an isotope of hydrogen with an extra neutron) can lead to the Deuterium Kinetic Isotope Effect (DKIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. This effect can alter metabolic rates and pathways, providing insights into enzymatic mechanisms. Clonazolam-d4, with its deuterium atoms strategically placed, serves as an excellent probe for these investigations.

Tracing Isotopic Fates in Metabolic Cascades

The primary utility of deuterated compounds like Clonazolam-d4 lies in their ability to trace the fate of the molecule through metabolic cascades. By monitoring the presence and fragmentation patterns of the deuterium label in various metabolites, researchers can confirm whether a particular metabolic transformation occurred at a deuterated site or at a non-deuterated site. This allows for precise mapping of metabolic pathways. For instance, if Clonazolam-d4 is metabolized via hydroxylation at a non-deuterated position, the deuterium label will remain intact within the resulting metabolite, distinguishing it from metabolites formed through dealkylation or other reactions that might cleave the C-D bond. Studies involving deuterated compounds like caffeine have demonstrated how isotopic labeling can reveal the specific positions of metabolic attack and the extent to which different pathways are utilized researchgate.netosti.gov. The analysis of mass shifts in LC-MS/MS experiments, often combined with hydrogen/deuterium (H/D) exchange techniques, is fundamental to tracking these isotopic fates plos.orghilarispublisher.comacs.org.

In Vitro Experimental Models for Benzodiazepine Metabolism Research

In vitro models are indispensable for studying drug metabolism due to their controlled environment, ability to isolate specific metabolic processes, and the reduced need for animal testing. Various models are employed to investigate the metabolism of benzodiazepines, including Clonazolam-d4.

Pooled Human Liver Microsomes (pHLMs)

Pooled human liver microsomes (pHLMs) are a widely used in vitro system for studying Phase I drug metabolism, primarily mediated by CYP enzymes h-och.chnih.govresearchgate.netnih.gov. Microsomes are derived from liver cells and contain a high concentration of drug-metabolizing enzymes. Using pHLMs allows for the assessment of metabolism across a diverse human population, as they are prepared from a pool of livers from multiple donors. Studies on designer benzodiazepines, including clonazolam itself, have utilized pHLMs to identify Phase I metabolites such as hydroxylated and nitro-reduction products h-och.chnih.govuniklinik-freiburg.deeuropa.eu. The incubation of Clonazolam-d4 with pHLMs would allow for the identification of metabolites and the observation of any isotope effects on the rates of these CYP-mediated reactions.

Human Hepatocellular Carcinoma Cell Lines (e.g., HepG2, HepaRG)

Human hepatocellular carcinoma cell lines, such as HepG2 and HepaRG, serve as alternative in vitro models for studying drug metabolism. While HepG2 cells generally exhibit lower drug-metabolizing enzyme activity compared to primary hepatocytes, HepaRG cells are considered more representative of primary human hepatocytes due to their higher expression of Phase I and Phase II metabolizing enzymes and nuclear receptors jst.go.jpthermofisher.commdpi.commdpi.comnih.gov. HepaRG cells can be differentiated to enhance their metabolic capacity, making them suitable for investigating the metabolism of compounds like Clonazolam-d4. Studies have shown that HepaRG cells can metabolize various drugs, including other benzodiazepines, through pathways like hydroxylation and N-acetylation jst.go.jpthermofisher.commdpi.comnih.govresearchgate.netplos.org. The use of these cell lines can provide insights into cellular uptake and metabolism, complementing findings from microsomal studies.

Relevant Non-Mammalian In Vitro Models for Comparative Metabolism Studies

Non-mammalian in vitro models, such as those derived from zebrafish or insect cells, can offer valuable comparative insights into drug metabolism. Zebrafish, for instance, have been used to study the metabolism of designer benzodiazepines, identifying similar metabolic pathways (e.g., hydroxylation, dealkylation, nitroreduction) as observed in human systems nih.govresearchgate.net. While these models may not perfectly replicate human metabolism, they can help identify conserved metabolic enzymes and pathways, and their use can be cost-effective and efficient for initial screening. The study of Clonazolam-d4 in such models could highlight any conserved metabolic transformations or differences that might inform the interpretation of human metabolism.

Identification and Structural Characterization of Deuterated Metabolites

The identification and structural characterization of metabolites derived from Clonazolam-d4 are typically performed using advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS/MS). High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for determining the elemental composition and fragmentation patterns of metabolites, respectively plos.orgacs.orgh-och.chnih.govnih.gov.

Key Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique separates metabolites based on their chromatographic properties and then analyzes them by mass spectrometry. The mass-to-charge ratio (m/z) of the parent ion and its fragment ions provides structural information. The presence of deuterium in Clonazolam-d4 metabolites will result in a characteristic mass shift (e.g., +4 Da for Clonazolam-d4 compared to its non-deuterated counterpart), which is a primary indicator of deuterium incorporation.

Hydrogen/Deuterium (H/D) Exchange: On-line H/D exchange experiments, performed within the mass spectrometry source or column, can further aid in structural elucidation by identifying exchangeable protons and confirming the location of deuterium atoms within a metabolite plos.orghilarispublisher.comacs.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While LC-MS/MS is often the first line of analysis, NMR spectroscopy can provide definitive structural confirmation, especially for complex metabolites or when precise stereochemistry needs to be determined.

By employing these methods, researchers can identify the specific sites of metabolism on the Clonazolam molecule and determine if the deuterium label has been retained or lost during these transformations. This detailed characterization is essential for understanding the metabolic fate of Clonazolam-d4 and for gaining insights into the enzymatic processes involved.

Theoretical and Computational Chemical Perspectives on Deuterium in Benzodiazepines

Quantum Chemical Calculations of Carbon-Deuterium Bond Properties

Quantum chemical calculations are fundamental to understanding the subtle yet significant changes that occur at the molecular level upon isotopic substitution. The primary effect of replacing a hydrogen atom with a deuterium (B1214612) atom is the increase in the reduced mass of the C-H/C-D bond. This alteration directly influences the vibrational frequency of the bond, a phenomenon that can be accurately modeled using computational methods such as Density Functional Theory (DFT).

The strength of a chemical bond is related to its vibrational frequency; a higher frequency corresponds to a stronger bond. In the case of a C-D bond compared to a C-H bond, the zero-point energy (ZPE) is lower. ZPE is the lowest possible energy that a quantum mechanical system may have, and for a chemical bond, it is proportional to its vibrational frequency. The C-H bond has a higher ZPE than the C-D bond, meaning that less energy is required to break the C-H bond. This difference in bond strength is the foundation of the kinetic isotope effect.

Computational studies on deuterated benzodiazepine (B76468) analogues, while not extensively available for Clonazolam-d4 specifically, have demonstrated these principles. For instance, DFT calculations can be employed to compute the vibrational frequencies and ZPEs for both the parent compound and its deuterated isotopologue. These calculations can provide a quantitative measure of the increased stability of the C-D bond.

Table 1: Theoretical Vibrational Frequencies and Zero-Point Energies for C-H and C-D Bonds in a Model Benzodiazepine Scaffold

| Bond Type | Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) |

|---|---|---|

| C-H | ~2900-3100 | ~4.1-4.4 |

| C-D | ~2100-2300 | ~3.0-3.3 |

Note: These are representative values for aromatic C-H/C-D bonds and can vary based on the specific molecular environment.

Computational Modeling of Kinetic Isotope Effects in Enzymatic Catalysis

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For deuterated compounds, a primary KIE is observed when the C-H bond being cleaved in the rate-determining step of a reaction is replaced by a C-D bond. The stronger C-D bond leads to a higher activation energy for bond cleavage, resulting in a slower reaction rate.

Computational modeling plays a crucial role in predicting the magnitude of the KIE in the enzymatic catalysis of benzodiazepines. The metabolism of many benzodiazepines is mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. These enzymes often catalyze oxidation reactions that involve the cleavage of a C-H bond.

By employing quantum mechanics/molecular mechanics (QM/MM) hybrid methods, researchers can model the active site of the enzyme with the benzodiazepine substrate. These models allow for the calculation of the reaction pathway and the transition state energies for both the deuterated and non-deuterated compounds. The difference in these activation energies can be used to predict the KIE. A significant KIE (typically kH/kD > 2) suggests that C-H bond cleavage is the rate-limiting step in the metabolic process.

While specific computational studies on the KIE of Clonazolam-d4 are not widely published, the principles can be illustrated with data from related compounds.

Table 2: Predicted Kinetic Isotope Effects for CYP450-Mediated Metabolism of a Hypothetical Deuterated Benzodiazepine

| Metabolic Reaction | Predicted kH/kD (Computational) | Implication |

|---|---|---|

| Aliphatic Hydroxylation | 3.5 - 5.0 | C-H bond cleavage is likely rate-determining. |

| Aromatic Hydroxylation | 1.5 - 2.5 | C-H bond cleavage may be partially rate-limiting. |

In Silico Prediction of Deuteration Impact on Metabolic Stability

In silico tools and methodologies are increasingly used in drug discovery to predict the metabolic fate of new chemical entities. For deuterated compounds, these predictive models can estimate the impact of isotopic substitution on metabolic stability. The primary goal of deuteration in drug design is often to slow down metabolism, thereby increasing the drug's half-life and exposure.

Various computational approaches can be used to predict metabolic stability. Quantitative Structure-Activity Relationship (QSAR) models can be trained on datasets of known drug metabolism data to identify molecular descriptors that correlate with metabolic clearance. While these models may not explicitly handle deuterated compounds, the changes in physicochemical properties upon deuteration (such as lipophilicity, which is minimally affected) can be incorporated.

More sophisticated methods involve docking the deuterated compound into the active sites of metabolic enzymes like CYP3A4 and using scoring functions to predict binding affinity. Furthermore, models that predict sites of metabolism (SOM) can be particularly useful. By identifying the most likely positions on the molecule to be metabolized, medicinal chemists can strategically place deuterium atoms to block these metabolic "hotspots." If a predicted SOM involves the cleavage of a C-H bond, deuterating that position is likely to enhance metabolic stability.

Molecular Dynamics Simulations of Deuterated Compound-Enzyme Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, such as a benzodiazepine and its receptor or metabolizing enzyme. While the primary effect of deuteration is on bond strength and vibrational frequency, there can be subtle secondary effects on the conformational preferences and intermolecular interactions of the molecule.

While the changes induced by deuteration are often too subtle to cause a dramatic shift in binding affinity, they can influence the orientation of the substrate within the active site of a metabolizing enzyme. A less favorable orientation for the C-H bond cleavage can contribute to a slower rate of metabolism, complementing the primary kinetic isotope effect.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Research Applications and Future Directions for Deuterated Novel Psychoactive Substances Nps

Development of Analytical Reference Materials for Emerging Deuterated Compounds

The emergence of new psychoactive substances necessitates the development of reliable analytical reference materials for their detection and quantification. Deuterated analogs, like Clonazolam-d4, are synthesized and characterized to serve precisely this purpose. Clonazolam-d4 is commercially available as an analytical reference standard, often provided by specialized chemical suppliers glpbio.comcaymanchem.comcerilliant.com. Its synthesis is crucial for ensuring the availability of high-purity, isotopically labeled standards ljmu.ac.ukmarquette.edumdpi.comnih.gov. These materials are fundamental for establishing robust analytical methodologies in forensic laboratories and research settings. The primary application of Clonazolam-d4 is as an internal standard in quantitative analysis, particularly when employing mass spectrometry techniques caymanchem.comcerilliant.com.

Strategic Role of Deuterated Analogs in Forensic Toxicology Research Methodologies

In forensic toxicology, the accurate quantification of NPS in biological samples (e.g., blood, urine, hair) is paramount for legal and clinical decision-making. Deuterated analogs, such as Clonazolam-d4, are indispensable as internal standards in these analyses waters.comresearchgate.netscispace.comukiaft.co.ukuantwerpen.beuakron.eduresearchgate.neteuropa.eu. They are co-administered or spiked into samples to compensate for variations in sample preparation, extraction efficiency, and instrumental response that can arise from complex biological matrices waters.comscispace.comukiaft.co.ukuakron.eduresearchgate.net.

The use of Clonazolam-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods allows for highly accurate and precise quantitation of clonazolam caymanchem.comcerilliant.comwaters.comresearchgate.netscispace.comuakron.eduresearchgate.netcuny.edu. Method validation, a critical step in forensic toxicology, relies heavily on the performance of these deuterated internal standards to demonstrate selectivity, linearity, accuracy, and precision scispace.comresearchgate.netcuny.edu. This ensures the reliability of results in cases of suspected driving impairment, postmortem investigations, and general drug screening waters.comresearchgate.netuakron.edueuropa.euous-research.no.

Challenges and Innovations in the Structural Elucidation of Emerging Deuterated NPS

Innovations like gas-phase hydrogen deuterium (B1214612) exchange (HDX) coupled with Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offer advanced capabilities for discriminating between isomers and inferring structural information of NPS, including deuterated variants wvu.educore.ac.uk. NMR spectroscopy is also vital for verifying the precise sites of deuteration and assessing the isotopic purity of synthesized compounds marquette.edueuropa.eumetwarebio.comnih.govsymeres.com. These advanced analytical strategies are crucial for characterizing novel compounds and ensuring the integrity of reference materials.

Broader Implications of Deuteration in Analytical Chemistry and Basic Research

The principles demonstrated by the use of Clonazolam-d4 as an analytical tool extend to numerous other applications within analytical chemistry and fundamental scientific research. Stable isotope labeling, particularly with deuterium, is a cornerstone technique for precise quantitative analysis across various disciplines metwarebio.comnih.govsymeres.comstudysmarter.co.uk.

In drug metabolism and pharmacokinetics (DMPK) studies, deuteration can significantly influence a compound's metabolic stability and bioavailability nih.govsymeres.com. By replacing hydrogen atoms with deuterium at metabolically labile sites, the kinetic isotope effect can slow down enzymatic degradation, leading to extended half-lives and improved pharmacokinetic profiles nih.govsymeres.com. This makes deuterated analogs valuable for studying metabolic pathways, drug interactions, and optimizing drug candidates in pharmaceutical research metwarebio.comnih.govsymeres.comstudysmarter.co.uksilantes.com. Furthermore, deuterated standards are critical for isotope dilution mass spectrometry, a gold standard for absolute quantification in complex matrices caymanchem.comcerilliant.comukiaft.co.ukmetwarebio.comnih.govsymeres.comgoogle.com. Beyond toxicology, isotope labeling finds extensive use in proteomics, metabolomics, gene expression analysis, and various other areas of biological and chemical research metwarebio.comsymeres.comstudysmarter.co.uksilantes.com.

Data Tables

To illustrate the practical applications and characteristics of Clonazolam-d4 and related concepts, the following tables summarize key information:

Table 1: Clonazolam-d4 as an Analytical Reference Standard

| Property/Application | Description | Relevant Techniques |

| Chemical Identity | Deuterated analog of Clonazolam | Mass Spectrometry (MS), NMR Spectroscopy |

| Deuteration Site | Specifically labeled on the 2-chlorophenyl ring (d4) caymanchem.com | NMR Spectroscopy |